[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
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Overview
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is a complex organic compound that features a pyridine ring, a bromo-dimethylphenoxy group, and an amino-methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate typically involves a multi-step process:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through the reaction of 2-cyanothioacetamide with a suitable precursor, such as a chalcone, under basic conditions.
Introduction of the Bromo-Dimethylphenoxy Group: The bromo-dimethylphenoxy group is introduced via a nucleophilic substitution reaction, where the halogen atom is displaced by the pyridine ring nitrogen to form a pyridinium salt.
Formation of the Amino-Methylidene Linkage: The final step involves the formation of the amino-methylidene linkage through a condensation reaction between the pyridine derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate can undergo oxidation reactions, particularly at the amino-methylidene linkage, leading to the formation of imine or nitrile derivatives.
Reduction: Reduction reactions can target the bromo-dimethylphenoxy group, potentially converting the bromo substituent to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromo-dimethylphenoxy group, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Hydroxy-dimethylphenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential antimicrobial properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino-methylidene linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
- [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-fluoro-3,5-dimethylphenoxy)acetate
- [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methyl-3,5-dimethylphenoxy)acetate
Uniqueness
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is unique due to the presence of the bromo-dimethylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-10-7-12(8-11(2)15(10)17)22-9-14(21)23-20-16(18)13-5-3-4-6-19-13/h3-8H,9H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBCVYEOKIGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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